molecular formula C10H15N3O2S B010311 Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate CAS No. 104481-24-5

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Cat. No. B010311
M. Wt: 241.31 g/mol
InChI Key: NNFAICXZOSXKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate and its derivatives are synthesized through various methods involving cyclo condensation and nucleophilic substitution reactions. A notable synthesis involves the four-component cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4^2−/Y2O3 as a catalyst in ethanol, leading to novel piperazine derivatives with significant antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Additionally, piperazine-tethered thiazole compounds have been synthesized through the reaction of piperazine with 4-chloromethyl-2-amino thiazoles, yielding compounds with antiplasmodial activity (Rayala et al., 2023).

Molecular Structure Analysis

The molecular structure of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives is often characterized using spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, crystallographic analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals that the piperazine ring adopts a chair conformation, with specific dihedral angles indicating the spatial arrangement of the molecule (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives participate in various chemical reactions, including N-formylation and reaction with secondary amines, to yield a wide range of compounds with diverse biological activities. These reactions are instrumental in developing compounds with antimicrobial and antitumor properties (Patel & Park, 2015), (El-Subbagh, Abadi, & Lehmann, 1999).

Physical Properties Analysis

The physical properties of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives, such as solubility and melting points, can be inferred from their structural characteristics. The presence of the ethyl and piperazinyl groups suggests moderate solubility in organic solvents and potential for solid-state interactions, as seen in crystallographic studies which show the importance of hydrogen bonding and molecular conformation (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives, including reactivity and stability, are crucial for their application in medicinal chemistry. These compounds exhibit diverse reactivity patterns that enable their use in synthesizing a wide range of biologically active molecules, as evidenced by their applications in synthesizing antimicrobial and antitumor agents (Haroon et al., 2018).

Scientific Research Applications

Dual-action Hypoglycemic Agents

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives have been investigated for their potential as dual-action hypoglycemic agents. One compound, in particular, demonstrated significant efficacy in activating glucokinase (GK) and PPARγ, leading to a decrease in glucose levels after oral glucose loading in normal mice. This indicates its potential for diabetes management and treatment (Song et al., 2011).

Antimicrobial and Antifungal Activities

Some derivatives, including those synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting their importance in pharmaceutical research and development (Shafi et al., 2021).

Antimicrobial and Antilipase Activities

Another area of application is in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which have been investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities, suggesting potential therapeutic applications (Başoğlu et al., 2013).

Antitubercular Activity

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives have also been designed and synthesized for the inhibition of Mycobacterium tuberculosis DNA GyrB. These compounds were evaluated for their antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay through differential scanning fluorimetry. This research demonstrates their potential application in the treatment of tuberculosis (Reddy et al., 2014).

properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAICXZOSXKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545937
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

CAS RN

104481-24-5
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.